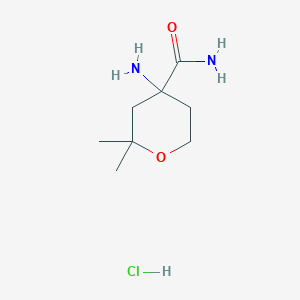
4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride is a chemical compound with the CAS Number: 2193064-85-4 . It has a molecular weight of 208.69 and its IUPAC name is 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride is 1S/C8H16N2O2.ClH/c1-7(2)5-8(10,6(9)11)3-4-12-7;/h3-5,10H2,1-2H3,(H2,9,11);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride is a powder . It has a molecular weight of 208.69 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
- N-(Aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides Hydrochlorides Synthesis : A study described the preparation and evaluation of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides as cytostatic agents, highlighting a method for constructing aminoalkyl chains on the 4-acetylpyrrole-2-carboxylic acid nuclei, utilizing 2-pyridone. This suggests the importance of similar compounds in the development of potential cancer treatments (Bielawski et al., 1993).
DNA Interaction and Antitumor Activity
- Small Molecules Targeting DNA Structures : Research into novel 9‐aminoacridine carboxamides synthesised via click chemistry explored their effects on various DNA tertiary structures, demonstrating significant antiproliferative activity in certain leukemia cell lines. This indicates the role of structurally similar compounds in DNA-targeted cancer therapies (Howell et al., 2012).
Material Science and Polymer Synthesis
- Carboxylate-Containing Polyamides : A study on the synthesis of carboxylate-containing polyamides from di(amino)benzoic acid and various dichlorides and their calcium complexes showcases the potential of similar compounds in material science, particularly in biomineralization and polymer research (Ueyama et al., 1998).
Antimicrobial and Enzymatic Activity
- Polyesteramides with Peptide Linkages : Research into polyesteramides synthesized from amino acids demonstrated their biodegradability by various enzymes, suggesting applications in agriculture or biomedical fields for compounds with similar structures (Fan et al., 2000).
Safety and Hazards
The safety information for 4-Amino-2,2-dimethyloxane-4-carboxamide hydrochloride includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
Propriétés
IUPAC Name |
4-amino-2,2-dimethyloxane-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-7(2)5-8(10,6(9)11)3-4-12-7;/h3-5,10H2,1-2H3,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCIAECBLBIKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(C(=O)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2994643.png)
methanone](/img/structure/B2994644.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2994645.png)


![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)



![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2994661.png)
![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)